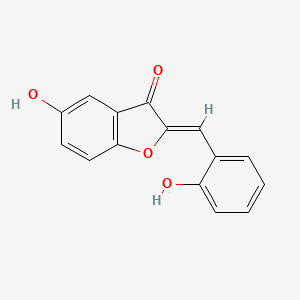

(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-5-hydroxy-2-[(2-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-6-13-11(8-10)15(18)14(19-13)7-9-3-1-2-4-12(9)17/h1-8,16-17H/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVXVUZTPFLEPQ-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 5-hydroxy-2-benzofuranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of quinones or ketones.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Synthesis of (Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one

The synthesis of this compound typically involves the condensation of benzofuran-3(2H)-one with appropriate benzaldehyde derivatives under basic conditions. The general procedure includes:

- Reagents : Benzofuran-3(2H)-one, benzaldehyde derivatives, potassium hydroxide.

- Solvent : Methanol or ethanol.

- Procedure : The mixture is refluxed until the starting materials are completely consumed, followed by acidification and extraction using organic solvents like ethyl acetate or dichloromethane .

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism of action is believed to involve:

- Induction of Apoptosis : This compound triggers programmed cell death in cancer cells, leading to reduced cell viability.

- Inhibition of Cell Proliferation : It disrupts the cell cycle, preventing cancer cells from dividing and proliferating .

Anti-Viral Activity

This compound has also shown potential as an anti-viral agent, particularly against hepatitis C virus (HCV). Its mechanism includes:

- Allosteric Modulation : this compound acts as an allosteric inhibitor, affecting the RNA-dependent RNA polymerase activity essential for viral replication .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anti-Cancer Efficacy

A study synthesized various derivatives of benzofuran compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the benzofuran structure enhanced anti-cancer activity significantly. For instance, derivatives with methoxy groups exhibited improved potency compared to their hydroxyl counterparts .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A1 | MCF7 | 10 | Apoptosis |

| A4 | PC3 | 15 | Cell Cycle Arrest |

Case Study 2: Anti-Viral Activity

In another study focusing on HCV, this compound was tested for its ability to inhibit HCV replication in vitro. The compound exhibited a dose-dependent response, showing significant reduction in viral load at concentrations as low as 5 µM .

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 80 |

Mechanism of Action

The mechanism of action of (Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzylidene moiety can interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Benzofuran-3(2H)-one Derivatives

- Hydroxyl vs. Halogen Substituents : The dihydroxy-substituted analogs (6q, 6s) exhibit high melting points (>300°C), suggesting strong intermolecular hydrogen bonding, whereas fluorinated derivatives (98, 99) lack such data but show distinct deshielded proton signals in NMR due to electron-withdrawing fluorine effects .

- Electron-Donating vs. Withdrawing Groups : The hydroxyl groups in 6q enhance solubility in polar solvents (e.g., DMSO), while fluorinated analogs (98, 99) may exhibit increased lipophilicity, influencing bioavailability .

Table 3: Reported Bioactivities of Analogous Compounds

- Antimicrobial Activity : Thiophene-anchored analogs exhibit antibacterial effects, highlighting the role of heterocyclic substitutions in enhancing activity .

Biological Activity

(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one, a member of the aurone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological pathways. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. The compound can be synthesized through various methods, often involving the condensation of benzofuran derivatives with aldehydes in the presence of acid catalysts. Table 1 summarizes some synthetic routes and their yields.

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| This compound | Condensation of 5-hydroxybenzofuran with 2-hydroxybenzaldehyde | 75 |

Antioxidant Activity

Research indicates that aurones, including this compound, exhibit significant antioxidant properties. These compounds scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

One of the most notable biological activities of this compound is its anti-inflammatory effect. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. This is mediated through the suppression of the NF-κB signaling pathway, which plays a critical role in inflammatory responses .

Mechanism of Action:

- Inhibition of IKK-β : The compound inhibits IκB kinase (IKK), preventing the phosphorylation and degradation of IκBα, which leads to reduced nuclear translocation of NF-κB.

- Cytokine Suppression : This results in decreased transcription of inflammatory cytokines.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through:

- Activation of caspases

- Disruption of mitochondrial membrane potential

Table 2 summarizes the cytotoxic effects observed in different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HT-29 (Colon Cancer) | 15 | Mitochondrial disruption |

| A549 (Lung Cancer) | 12 | Caspase activation |

Antimicrobial Activity

Emerging studies have also highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Studies

- Inflammation in Murine Models : A study investigated the effects of this aurone on LPS-stimulated macrophages in murine models, demonstrating significant reductions in inflammatory markers .

- Cancer Cell Line Studies : In vitro studies on MCF-7 and HT-29 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Q & A

Q. What advanced techniques characterize photostability under UV exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.